![molecular formula C18H28O3 B8260366 13-keto-9Z,11E,15Z-octadecatrienoic acid](/img/structure/B8260366.png)
13-keto-9Z,11E,15Z-octadecatrienoic acid
Overview
Description
13-keto-9Z,11E,15Z-octadecatrienoic acid is an oxo monocarboxylic acid and an octadecatrienoic acid.
Scientific Research Applications
Plant Stress Metabolites Synthesis
13-Keto-9Z,11E,15Z-octadecatrienoic acid is a key component in the synthesis of specific stress metabolites in plants. Researchers Koch, Hoskovec, and Boland (2002) demonstrated the synthesis of configurationally pure ketotrienoic acids, including 13-keto-9Z,11E,15Z-octadecatrienoic acid, from linolenic acid. This synthesis involves regioselective functionalization using lipoxygenases and yields products essential for plant stress responses (Koch, Hoskovec, & Boland, 2002).
Metabolism in Mung Bean Seedlings
In a study by Rehbock, Gansser, and Berger (1997), the metabolism of 13 S-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid was investigated in mung bean seedlings. This research highlighted the role of hydroperoxide-metabolizing enzymes in the production of oxylipins, which are crucial signaling molecules in plants (Rehbock, Gansser, & Berger, 1997).
Novel Compounds from Plant Leaves
Zheng et al. (2009) isolated new compounds from Smallanthus sonchifolius leaves, including derivatives of octadecatrienoic acid. This study contributes to understanding the diverse chemical compounds in plants and their potential applications (Zheng et al., 2009).
Role in Fatty Acid Metabolism
Grechkin et al. (1991) explored the metabolism of linolenic acid and its hydroperoxides in various seeds, revealing the formation of unique metabolites. This research provides insight into the complex pathways of fatty acid metabolism in plants (Grechkin et al., 1991).
Enzymatic Activity in Garlic Bulbs
The work of Grechkin, Fazliev, and Mukhtarova (1995) highlights the enzymatic activity in garlic bulbs, leading to the formation of divinyl ether oxylipins from linoleic and linolenic acids. This research contributes to our understanding of the unique chemical processes in plant tissues (Grechkin, Fazliev, & Mukhtarova, 1995).
properties
IUPAC Name |
(9Z,11E,15Z)-13-oxooctadeca-9,11,15-trienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMYUQILBYIYOG-JDTPQGGVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=CC=CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(=O)/C=C/C=C\CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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